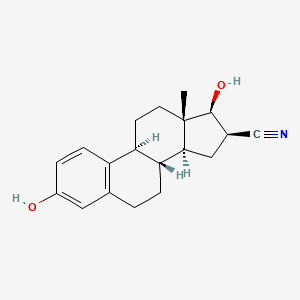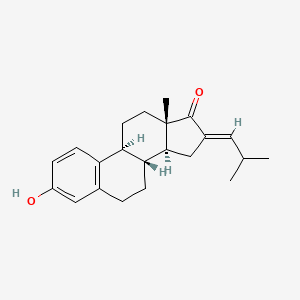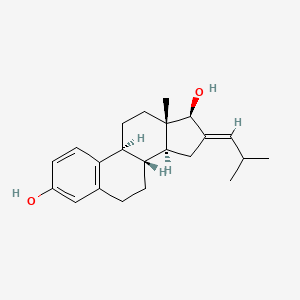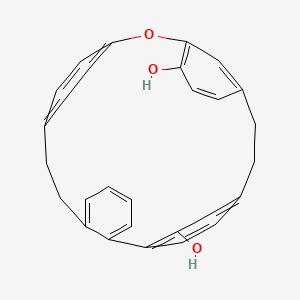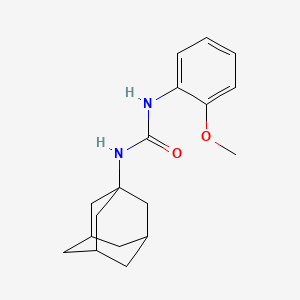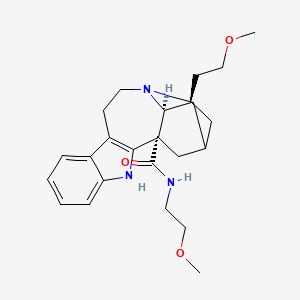
18-Methoxycoronaridinate 2-methoxyethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methoxycoronaridinate 2-Methoxyethylamide is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne. This compound has shown significant potential in reducing self-administration of addictive substances such as morphine and methamphetamine in animal studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridinate 2-Methoxyethylamide involves several steps, starting from ibogaine. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the ibogaine structure.
Amidation: Formation of the amide bond with 2-methoxyethylamine.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques such as:
Refluxing: To facilitate the reaction.
Purification: Using chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 18-Methoxycoronaridinate 2-Methoxyethylamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Formed through reduction reactions.
Applications De Recherche Scientifique
18-Methoxycoronaridinate 2-Methoxyethylamide has several scientific research applications:
Chemistry: Used as a probe to study nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for addiction treatment.
Industry: May be used in the development of new pharmacological agents.
Mécanisme D'action
The compound primarily acts as a selective α3β4 nicotinic acetylcholine antagonist. It also exhibits NMDA antagonist properties and has a weaker effect on opioid receptors, except for the kappa opioid receptor, where it shows slightly higher affinity. These interactions help reduce the self-administration of addictive substances .
Similar Compounds:
18-Methoxycoronaridine: The parent compound with similar anti-addictive properties.
18-Methylaminocoronaridine: Another derivative with similar efficacy but different potency.
Ibogaine: The natural alkaloid from which these derivatives are synthesized.
Uniqueness: 18-Methoxycoronaridinate 2-Methoxyethylamide is unique due to its higher potency by weight compared to 18-Methoxycoronaridine and its selective action on specific nicotinic acetylcholine receptors .
Propriétés
Formule moléculaire |
C24H33N3O3 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(1S,17R,18S)-N,17-bis(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide |
InChI |
InChI=1S/C24H33N3O3/c1-29-11-8-17-13-16-14-24(23(28)25-9-12-30-2)21-19(7-10-27(15-16)22(17)24)18-5-3-4-6-20(18)26-21/h3-6,16-17,22,26H,7-15H2,1-2H3,(H,25,28)/t16?,17-,22-,24+/m0/s1 |
Clé InChI |
OLGJSZRDLAADNK-SAJNPJMVSA-N |
SMILES isomérique |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
SMILES canonique |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




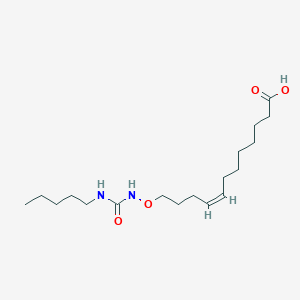
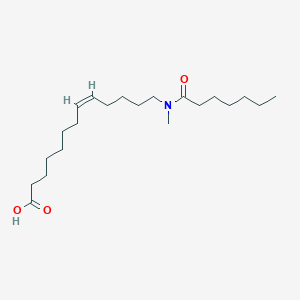

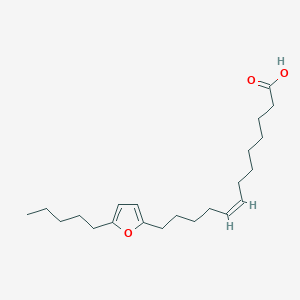
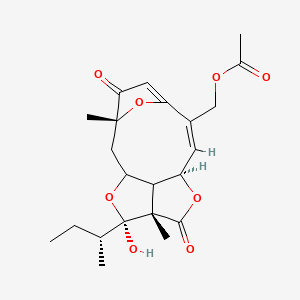
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
